molecular formula C12H15N5O4S B6971331 (5-methylfuran-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone

(5-methylfuran-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B6971331
M. Wt: 325.35 g/mol
InChI Key: JKBKYKJVGWCMDC-UHFFFAOYSA-N
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Description

(5-methylfuran-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring, a triazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methylfuran-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their subsequent coupling. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring:

    Preparation of the Piperazine Ring: This can be synthesized through the reaction of diethanolamine with ammonia or other amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5-methylfuran-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

(5-methylfuran-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of (5-methylfuran-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A related compound with a similar furan ring structure.

    4-Methylmorpholine: Contains a similar piperazine ring.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Shares some structural features and is used in similar chemical reactions.

Uniqueness

(5-methylfuran-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5-methylfuran-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4S/c1-9-6-10(7-21-9)11(18)16-2-4-17(5-3-16)22(19,20)12-13-8-14-15-12/h6-8H,2-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBKYKJVGWCMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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